molecular formula C12H14O3S B13572942 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid

3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid

Cat. No.: B13572942
M. Wt: 238.30 g/mol
InChI Key: CAYXCYAIGNBNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclopentylmethyl group, a formyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of palladium-catalyzed cross-coupling reactions is one example of an industrial approach to synthesizing complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-(cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid

InChI

InChI=1S/C12H14O3S/c13-7-10-6-9(11(16-10)12(14)15)5-8-3-1-2-4-8/h6-8H,1-5H2,(H,14,15)

InChI Key

CAYXCYAIGNBNJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=C(SC(=C2)C=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.